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Executive Summary
Envudeucitinib (formerly ESK-001) is an orally administered, next-generation, highly selective

allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pathogenic

cytokines implicated in a range of immune-mediated diseases.[1][2][3] Unlike traditional Janus

Kinase (JAK) inhibitors that compete with ATP at the highly conserved catalytic domain,

Envudeucitinib employs a distinct mechanism by binding to the regulatory pseudokinase

(JH2) domain of TYK2.[4][5][6] This allosteric mode of action locks the enzyme in an inactive

conformation, providing a high degree of selectivity for TYK2 over other JAK family members

(JAK1, JAK2, JAK3) and potentially offering a more favorable safety profile.[7][8] Clinical data,

particularly from the Phase 2 STRIDE study and its open-label extension, have demonstrated

significant and sustained efficacy in patients with moderate-to-severe plaque psoriasis,

validating the therapeutic potential of this approach.[9][10] This document provides a

comprehensive technical overview of Envudeucitinib's mechanism of action, its impact on

cellular signaling, representative experimental protocols for its characterization, and a summary

of its clinical efficacy data.

The TYK2 Target and the Allosteric Mechanism of
Envudeucitinib
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TYK2 is an intracellular non-receptor tyrosine kinase belonging to the Janus kinase (JAK)

family.[5] Each JAK family member contains a catalytically active kinase domain (Janus

Homology 1, JH1) and a regulatory pseudokinase domain (JH2) which, despite its structural

similarity to the kinase domain, lacks catalytic activity.[4][7] Under normal physiological

conditions, the JH2 domain exerts an auto-inhibitory effect on the JH1 domain, maintaining the

enzyme in a basal, inactive state.[7][11]

Envudeucitinib leverages this natural regulatory mechanism. It is designed to bind with high

affinity and selectivity to a specific pocket within the TYK2 JH2 domain.[4][5] This binding event

stabilizes the auto-inhibited conformation, effectively locking the JH2 and JH1 domains

together and preventing the conformational changes necessary for kinase activation upon

cytokine receptor engagement.[4][6][7] This allosteric mechanism is distinct from ATP-

competitive inhibitors and is the basis for Envudeucitinib's high selectivity, as the JH2 domain

has significantly more structural diversity across the JAK family than the highly conserved ATP-

binding pocket in the JH1 domain.[4][12]
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Caption: Mechanism of Allosteric TYK2 Inhibition by Envudeucitinib.

Interruption of Pro-Inflammatory Signaling
Pathways
TYK2 is a critical node in the signaling pathways of several key cytokines, including IL-23, IL-

12, and Type I interferons (IFNs).[13] These pathways are central to the pathogenesis of

psoriasis and other autoimmune diseases.[14][15]
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The IL-23/IL-17 Axis: IL-23, a cytokine crucial for the maintenance and expansion of Th17

cells, signals through a receptor complex that utilizes TYK2 and JAK2.[14] Upon IL-23

binding, TYK2 is activated and phosphorylates STAT3 (Signal Transducer and Activator of

Transcription 3).[15] Activated STAT3 then translocates to the nucleus, promoting the

transcription of genes that lead to the production of pro-inflammatory cytokines like IL-17 and

IL-22.[14] These cytokines drive keratinocyte hyperproliferation and inflammation,

characteristic features of psoriatic plaques.[16]

Type I IFN Signaling: Type I interferons signal through receptors that also rely on TYK2 for

signal transduction.[13] This pathway is implicated in the innate immune response and

contributes to the inflammatory cascade in autoimmune conditions.

By inhibiting TYK2, Envudeucitinib effectively blocks the phosphorylation and activation of

downstream STATs, thereby disrupting these pro-inflammatory signaling cascades at a critical

upstream point.[13][16] This leads to a reduction in pathogenic cytokine production and a

normalization of immune cell function.
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Caption: Envudeucitinib Blocks Key Pro-Inflammatory Cytokine Signaling Pathways.

Quantitative Data Profile
While specific preclinical binding and enzymatic inhibition data for Envudeucitinib are not

publicly available, a profile for a highly selective and potent allosteric TYK2 inhibitor can be

represented. The following table illustrates the types of quantitative metrics and representative

values that characterize such a compound.

Table 1: Representative Preclinical Profile of a Selective Allosteric TYK2 Inhibitor (Note: These

are illustrative values as specific data for Envudeucitinib is not in the public domain.)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b15614739?utm_src=pdf-body
https://www.benchchem.com/product/b15614739?utm_src=pdf-body
https://www.benchchem.com/product/b15614739?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Assay Type Target
Representative
Value

Interpretation

Binding Affinity

(Ki)

TR-FRET

Binding Assay

TYK2 (JH2

Domain)
< 1 nM

Demonstrates

potent, high-

affinity binding to

the target

regulatory

domain.

Enzymatic

Inhibition (IC50)

ADP-Glo Kinase

Assay

TYK2 (Full-

Length)
< 10 nM

Shows potent

inhibition of the

enzyme's

catalytic function.

Kinase

Selectivity (IC50)

Kinase Panel

Screen

JAK1, JAK2,

JAK3
> 10,000 nM

Indicates >1000-

fold selectivity for

TYK2 over other

JAK family

members, a key

feature of

allosteric

inhibitors.

Cellular Potency

(EC50)

IL-23 Stimulated

pSTAT3
Human PBMCs < 50 nM

Confirms potent

activity in a

relevant cellular

environment,

blocking

downstream

signaling.

Cellular Potency

(EC50)

IFN-α Stimulated

pSTAT1
Human PBMCs < 50 nM

Demonstrates

functional

inhibition of the

Type I interferon

pathway.
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Clinical trials have provided robust quantitative data on the efficacy of Envudeucitinib in

treating moderate-to-severe plaque psoriasis.

Table 2: Clinical Efficacy of Envudeucitinib (40 mg BID) in Plaque Psoriasis (STRIDE & OLE

Studies)

Efficacy Endpoint Week 12 Response Week 52 Response Source

PASI 75 ~70-80% 78% [9][10]

PASI 90 ~50-60% 61% [9][10]

PASI 100 (Complete

Skin Clearance)
Not Reported 39% [9]

sPGA 0/1 (Clear or

Almost Clear)
~60-70% 61% [9][17]

sPGA 0 (Clear) Not Reported 39% [9]

(PASI: Psoriasis Area

and Severity Index;

sPGA: static

Physician's Global

Assessment; BID:

twice daily. Data are

aggregated from

published results of

the Phase 2 STRIDE

study and its open-

label extension.)

Key Experimental Protocols
Characterizing a selective allosteric inhibitor like Envudeucitinib involves a suite of

biochemical and cell-based assays to determine its potency, selectivity, and mechanism of

action. Below are detailed representative protocols for these key experiments.
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Caption: General Experimental Workflow for TYK2 Inhibitor Characterization.
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Protocol: Biochemical Binding Affinity to TYK2 JH2
Domain (TR-FRET)

Objective: To quantify the binding affinity (Ki) of Envudeucitinib to the isolated TYK2

pseudokinase (JH2) domain.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures

the proximity of two molecules. A terbium (Tb)-labeled anti-tag antibody binds to a tagged

recombinant TYK2-JH2 protein (donor), and a fluorescently labeled tracer molecule binds to

the JH2 domain's target pocket (acceptor). When in close proximity, excitation of the donor

results in energy transfer to the acceptor, which then emits light. A test compound that

displaces the tracer will disrupt FRET, leading to a decrease in the signal.

Methodology:

Reagents: Recombinant His-tagged TYK2 JH2 domain, anti-His-Tb antibody (donor),

fluorescently-labeled tracer ligand, assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM

NaCl, 1 mM DTT, 0.01% BSA).

Compound Preparation: Prepare a serial dilution of Envudeucitinib (e.g., from 100 µM to

1 pM) in 100% DMSO, followed by an intermediate dilution in assay buffer.

Assay Procedure:

In a 384-well low-volume plate, add 5 µL of the test compound dilution.

Add 5 µL of a pre-mixed solution containing the TYK2 JH2 protein and the anti-His-Tb

antibody. Incubate for 30 minutes at room temperature.

Add 10 µL of the fluorescent tracer.

Incubate for 60-120 minutes at room temperature, protected from light.

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission

at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
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Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the log

of the inhibitor concentration and fit the data to a four-parameter logistic equation to

determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation,

taking into account the concentration and Kd of the fluorescent tracer.

Protocol: Enzymatic Activity Inhibition (ADP-Glo™
Kinase Assay)

Objective: To measure the half-maximal inhibitory concentration (IC50) of Envudeucitinib
against the full-length TYK2 enzyme.

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase

reaction. The reaction is stopped, and remaining ATP is depleted. Then, a reagent is added

to convert the ADP produced back into ATP, which is used in a luciferase/luciferin reaction to

generate a luminescent signal that is directly proportional to kinase activity.

Methodology:

Reagents: Active full-length TYK2 enzyme, substrate peptide (e.g., a generic tyrosine

kinase substrate), ATP, kinase reaction buffer, ADP-Glo™ Reagent, Kinase Detection

Reagent.

Compound Preparation: Prepare serial dilutions of Envudeucitinib as described in

Protocol 4.1.

Assay Procedure:

Add 2.5 µL of test compound to a 384-well plate.

Add 2.5 µL of a TYK2 enzyme and substrate mix. Incubate for 10 minutes.

Initiate the kinase reaction by adding 5 µL of ATP (at a concentration near the Km for

TYK2).

Incubate for 60 minutes at room temperature.

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
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Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal. Incubate for 30 minutes.

Data Acquisition: Read luminescence on a plate-based luminometer.

Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot

percent inhibition against the log of inhibitor concentration and fit to a dose-response

curve to determine the IC50.

Protocol: Cellular Inhibition of Cytokine Signaling
(pSTAT Assay)

Objective: To determine the functional potency (EC50) of Envudeucitinib by measuring the

inhibition of cytokine-induced STAT phosphorylation in primary human cells.

Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are pre-

incubated with the inhibitor and then stimulated with a cytokine (e.g., IL-23 or IFN-α). The

cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against

a cell surface marker (to identify a specific cell population) and against the phosphorylated

form of the target STAT protein (e.g., pSTAT3). The level of pSTAT is quantified on a per-cell

basis using flow cytometry.

Methodology:

Reagents: Fresh human whole blood or isolated PBMCs, Envudeucitinib, recombinant

human IL-23 or IFN-α, fixation/permeabilization buffers, fluorescently-labeled antibodies

(e.g., anti-CD4, anti-pSTAT3 (pY705)).

Compound Treatment:

Aliquot 100 µL of whole blood or PBMCs into 96-well deep-well plates.

Add the test compound at various concentrations and incubate for 1-2 hours at 37°C.

Cytokine Stimulation: Add the stimulating cytokine (e.g., IL-23 to a final concentration of 10

ng/mL) to the wells. Leave one well unstimulated as a negative control. Incubate for 15-30

minutes at 37°C.
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Fixation and Staining:

Fix the cells immediately by adding a formaldehyde-based fixation buffer.

Permeabilize the cells using a mild detergent (e.g., methanol or saponin).

Add the antibody cocktail (e.g., anti-CD4-FITC and anti-pSTAT3-PE) and incubate for 60

minutes at 4°C.

Wash the cells to remove unbound antibodies.

Data Acquisition: Acquire data on a multi-color flow cytometer.

Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Determine the

median fluorescence intensity (MFI) of the pSTAT3 signal for each sample. Normalize the

data and plot the percent inhibition of the cytokine-induced pSTAT3 signal against the log

of the inhibitor concentration to calculate the EC50.

Conclusion
Envudeucitinib represents a significant advancement in the targeted therapy of immune-

mediated diseases. Its novel allosteric mechanism of action confers high selectivity for TYK2,

distinguishing it from pan-JAK inhibitors.[4][6] This selectivity for the TYK2 pseudokinase

domain allows for the precise disruption of key pathogenic cytokine pathways, such as the IL-

23/IL-17 axis, which are fundamental to the pathophysiology of diseases like psoriasis.[13][15]

The robust and durable clinical efficacy demonstrated in moderate-to-severe plaque psoriasis,

coupled with a favorable safety profile observed in clinical trials, underscores the potential of

Envudeucitinib as a differentiated, next-generation oral treatment.[9][10] Further investigation

and ongoing Phase 3 trials will continue to define its role across a broader spectrum of TYK2-

mediated conditions.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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